1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been a subject of study primarily for their chemical properties and synthesis methods. Research by Yurtaeva and Tyrkov (2016) explored the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, highlighting the reactivity of the compound's methylene hydrogen atoms and its ability to form derivatives through condensation with various aldehydes and diketones (Yurtaeva & Tyrkov, 2016).
Pharmacological Research
While your requirements exclude information related to drug use and dosage, it's notable that compounds structurally related to this compound have been studied for their pharmacological properties. For instance, Vachta, Valter, and Gold-Aubert (1983) investigated the metabolism of febarbamate, a compound with a similar pyrimidine-2,4,6-trione structure, in humans (Vachta, Valter, & Gold-Aubert, 1983).
Catalysis and Eco-Friendly Synthesis
In another study, Brahmachari and Nayek (2017) developed a catalyst-free, eco-friendly synthesis method for a series of functionalized pyrimidine-4,6,11(5H)-triones, showcasing the potential of these compounds in green chemistry applications (Brahmachari & Nayek, 2017).
Spectral Characterization
Research by Kareem, Mohsein, and Majeed (2019) focused on the preparation and spectral characterization of novel heterocyclic ligands derived from pyrimidine-2,4,6-triones. Their study provides insights into the structural and spectral properties of these compounds, which could be useful in various chemical and pharmaceutical applications (Kareem, Mohsein, & Majeed, 2019).
Antimicrobial Activity
Vijaya Laxmi, Kuarm, and Rajitha (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-triones and evaluated their antibacterial activity, indicating the potential biomedical applications of these compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-10-16(21)19(17(22)18-15)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULXEUWWPOXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.